molecular formula C7H4ClN3O B1460026 7-Chloropyrido[2,3-D]pyrimidin-4-OL CAS No. 552331-43-8

7-Chloropyrido[2,3-D]pyrimidin-4-OL

货号: B1460026
CAS 编号: 552331-43-8
分子量: 181.58 g/mol
InChI 键: IGUXDXKIOOOGCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloropyrido[2,3-d]pyrimidin-4-ol (CAS RN: 552331-43-8) is a versatile pyridopyrimidine-based building block prized in medicinal chemistry and pharmaceutical research for its role in the synthesis of more complex heterocyclic compounds . This compound, with a molecular formula of C 7 H 4 ClN 3 O and a molecular weight of 181.58 g/mol, serves as a key precursor in the development of potential therapeutic agents, particularly in the exploration of kinase inhibitors . Its structural motif is frequently leveraged in the design and optimization of small-molecule drug candidates. Researchers should note that this product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling is essential; the material should be stored under an inert atmosphere at 2-8°C . According to GHS hazard statements, it may be harmful if swallowed and can cause skin and eye irritation . Standard safety precautions include using personal protective equipment and avoiding inhalation of dust or contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXDXKIOOOGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Biological Activity of 7 Chloropyrido 2,3 D Pyrimidin 4 Ol and Its Analogues

Role as a Privileged Scaffold in Drug Discovery and Development

The pyrido[2,3-d]pyrimidine (B1209978) structure and its related isosteres, such as the pyrrolo[2,3-d]pyrimidine (7-deazapurine), are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation stems from their ability to bind to multiple biological targets with high affinity, particularly ATP-dependent kinases. nih.gov The replacement of a nitrogen atom with a carbon in the purine (B94841) structure, as seen in 7-deazapurines, makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, often leading to enhanced binding to enzymes. nih.gov

The pyrido[2,3-d]pyrimidin-7-one template has been specifically identified as a privileged structure for developing potent kinase inhibitors. nih.gov Similarly, the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine variant serves as a crucial scaffold for creating potent inhibitors for various kinase targets, underscoring the importance and versatility of this heterocyclic system in the design of therapeutic agents. chemicalbook.com The structural framework of these compounds allows them to mimic the adenine (B156593) core of ATP, enabling competitive inhibition at the kinase hinge region. nih.gov This inherent characteristic has fueled the development of numerous derivatives targeting a wide range of protein kinases involved in pathological processes.

Antineoplastic and Anticancer Investigations

The anticancer potential of pyrido[2,3-d]pyrimidine analogues has been extensively explored, revealing their capacity to inhibit cancer cell growth through various mechanisms.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, a series of newly synthesized pyrido[2,3-d]pyrimidine derivatives showed remarkable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells. rsc.org Specifically, compound 4 from this series exhibited an IC₅₀ value of 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. rsc.org Another compound, 11 , was also potent against both cell lines, with IC₅₀ values of 1.31 μM (MCF-7) and 0.99 μM (HepG2). rsc.org

In a separate study, tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives were evaluated. nih.gov Compound 8d was equipotent to the reference drug erlotinib (B232) against the A-549 lung cancer cell line (IC₅₀ = 7.23 μM vs. 6.53 μM for erlotinib) and was twofold more potent than erlotinib against the PC-3 prostate cancer cell line (IC₅₀ = 7.12 μM vs. 11.05 μM). nih.gov

Further modifications to the scaffold have yielded compounds with broad-spectrum antiproliferative activity. Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were tested against a panel of 60 cancer cell lines, with compound 4a causing complete cell death in seven cell lines and showing significant antitumor activity against 29 cell lines in total. nih.gov Another series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives also showed high cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com

Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogues
CompoundCell LineCancer TypeIC₅₀ (μM)Reference
Compound 4MCF-7Breast0.57 rsc.org
Compound 4HepG2Liver1.13 rsc.org
Compound 11MCF-7Breast1.31 rsc.org
Compound 11HepG2Liver0.99 rsc.org
Compound 8dA-549Lung7.23 nih.gov
Compound 8dPC-3Prostate7.12 nih.gov
Compound 8aPC-3Prostate7.98 nih.gov
Compound 7bMCF-7Breast6.22 mdpi.com

The antiproliferative effects of pyrido[2,3-d]pyrimidine derivatives are often mediated by their ability to disrupt the cell cycle and trigger programmed cell death (apoptosis). Several studies have shown that these compounds can cause cell cycle arrest at the G1 or G2/M phase. rsc.orgnih.gov

For example, a potent pyrido[2,3-d]pyrimidine derivative, compound 4 , was found to arrest the cell cycle in MCF-7 cells at the G1 phase. rsc.org This was accompanied by a significant induction of apoptosis; the compound increased the total apoptosis in treated cells to 36.14% compared to just 0.62% in control cells, representing a 58.29-fold increase. rsc.org Similarly, another series of pyrido[2,3-d]pyrimidines and their tricyclic derivatives were shown to induce apoptosis in PC-3 and MCF-7 cells, which involved the activation of caspase-3 and the tumor suppressor p53, along with the downregulation of the anti-apoptotic protein Bcl2. researchgate.net

Further investigation into a promising pyrido[2,3-d] nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine analogue revealed that it induced apoptosis in PC-3 cells through a caspase-3 dependent pathway, causing arrest in the G1 phase of the cell cycle. researchgate.netresearchgate.net Another analogue, compound 8a , induced cell cycle arrest at the pre-G1 phase in PC-3 cells and increased the level of caspase-3 by 5.3-fold. nih.gov This body of evidence confirms that inducing cell cycle arrest and apoptosis is a key mechanism behind the anticancer activity of this class of compounds.

To assess the selectivity of these compounds, differential cytotoxicity profiling is often performed using large panels of cancer cell lines, such as the National Cancer Institute's 60-cell line screen (NCI-60). A study on a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogues (isomers of the primary scaffold) revealed highly selective growth inhibition against specific cancer types. nih.gov

While most cell lines in the panel were largely refractory to the tested compounds, highly selective activity was observed against the UO-31 renal cancer cell line and the MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov For instance, compound 21 , which features a 3-fluoro substitution, demonstrated the best growth inhibition of 60.77% against MCF-7 cells and 71.42% against MDA-MB-468 cells, while showing high selectivity compared to the other cell lines in the panel. nih.gov This disease-oriented selectivity suggests that the compounds' mechanism of action may be linked to specific molecular features of these sensitive cell lines, such as the overexpression of certain growth factor kinases. nih.gov

Kinase Inhibition Studies

The primary mechanism of action for many pyrido[2,3-d]pyrimidine analogues is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Research has identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of several key oncogenic kinases.

EGFR and HER2: A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFR) and its resistant T790M mutant. nih.gov Compound 8a from this series showed potent inhibition with IC₅₀ values of 0.099 μM against EGFRWT and 0.123 μM against EGFRT790M. nih.gov Other studies have identified analogues with dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com

VEGFR2: The pyrido[2,3-d]pyrimidine scaffold has been used to develop potent inhibitors of VEGFR-2, a key mediator of angiogenesis. mdpi.com One analogue was identified as a potent VEGFR-2 inhibitor, highlighting its potential to disrupt tumor blood supply. mdpi.com

CDK4: The pyrido[2,3-d]pyrimidin-7-one template has been optimized to create highly potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a crucial enzyme for cell cycle progression. nih.gov The introduction of a methyl group at the C-5 position was sufficient to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases. nih.govnih.gov

PDK1 and JAK: Analogues of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and selective inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a critical node in the PI3K/AKT signaling pathway. chemicalbook.com The same scaffold is also central to the development of Janus Kinase (JAK) inhibitors used in treating inflammatory conditions, demonstrating its broad applicability. chemicalbook.com

Kinase Inhibition Profile of Pyrido[2,3-d]pyrimidine Analogues
CompoundTarget KinaseIC₅₀Reference
Compound 8aEGFRWT0.099 µM nih.gov
Compound 8aEGFRT790M0.123 µM nih.gov
Compound 4PIM-1 Kinase11.4 nM rsc.org
Compound 10PIM-1 Kinase17.2 nM rsc.org
Optimized AnaloguesCDK4Potent & Selective nih.gov
Scaffold AnaloguesPDK1Potent & Selective chemicalbook.com
Scaffold AnaloguesVEGFR-2Potent mdpi.com

Investigation of Multi-Targeted Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold, a core structure of 7-Chloropyrido[2,3-d]pyrimidin-4-ol, is recognized as a "privileged structure" in medicinal chemistry for its ability to inhibit ATP-dependent kinases. frontiersin.org This has led to extensive research into its derivatives as multi-targeted kinase inhibitors for applications in oncology and other diseases. nih.govnih.gov

One study focused on the synthesis of substituted pyrido[2,3-d]pyrimidines and evaluated their in-vitro anticancer activity against a panel of cancer cell lines, including hepatic, prostate, and colon cancers. nih.gov A specific derivative, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one, demonstrated more potent anticancer activity against several cell lines than the standard drug doxorubicin. nih.gov Further investigation revealed that this compound's mechanism of action involves the inhibition of multiple kinases, including Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.govnih.gov

Similarly, research into the related pyrrolo[2,3-d]pyrimidine scaffold has yielded derivatives designed to target multiple tyrosine kinases simultaneously, aiming to enhance anticancer efficacy. acs.org The rationale behind this multi-targeted approach is to address the multifactorial nature of diseases like cancer, potentially enhancing therapeutic effects and overcoming drug resistance.

Allosteric and ATP-Competitive Inhibition Mechanisms

Kinase inhibitors are broadly classified into two main types based on their mechanism of action: ATP-competitive and allosteric.

ATP-competitive inhibitors function by binding to the highly conserved ATP-binding pocket of the kinase domain. mdpi.comhopkinsarthritis.org Because this binding site is structurally similar across many different kinases, developing highly selective ATP-competitive inhibitors can be challenging. nih.gov The fused nitrogen-containing heterocycle of scaffolds like pyrazolo[3,4-d]pyrimidine, an isostere of the adenine ring of ATP, allows molecules to mimic the binding interactions of ATP in the kinase's active site. hopkinsarthritis.org Many pyrido[2,3-d]pyrimidin-7-one inhibitors function in this manner, with X-ray crystallography confirming their occupation of the ATP binding site. mdpi.com Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) also identified them as ATP-competitive inhibitors. mdpi.com

Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket. actasdermo.org This binding event induces a conformational change in the enzyme that alters the shape of the active site, preventing the kinase from functioning correctly. grantome.com Allosteric inhibitors can lock the kinase in an inactive conformation. actasdermo.orggrantome.com Because allosteric sites are generally less conserved across the kinome than the ATP-binding site, these inhibitors often offer higher selectivity and specificity, potentially reducing off-target side effects. nih.gov While many pyridopyrimidine analogues are ATP-competitive, the development of allosteric inhibitors represents an important strategy to overcome the limitations of ATP-competitive agents. nih.govactasdermo.org

Inhibition of Specific Kinases (e.g., ZAP-70, SYK, Wee1, CK2, LRRK2)

Analogues of this compound have been investigated for their inhibitory activity against a wide array of specific kinases implicated in various diseases.

ZAP-70: Zeta-chain-associated protein kinase 70 kDa (ZAP-70) is a critical component of T-cell receptor signaling and an attractive therapeutic target for T-cell-dependent autoimmune diseases. ontosight.ai The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been explored for its potential as a ZAP-70 inhibitor. By expanding the chemical diversity at the C4 position of this scaffold using cross-coupling reactions, researchers have synthesized novel N-alkyl, N-aryl, and O-aryl substituted compounds with activity against ZAP-70. patsnap.com

SYK: Spleen Tyrosine Kinase (SYK) is a key mediator in the signaling pathways of B-cell receptors and other immune receptors, making it a significant target for hematological malignancies and inflammatory disorders. nih.govontosight.ai Novel series of SYK inhibitors have been developed based on a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of a highly potent SYK inhibitor with an IC₅₀ of 3 nM, which effectively inhibited SYK phosphorylation and downstream signaling. nih.gov

Wee1: The Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. bioworld.com A series of compounds based on the pyrrolo[2,3-d]pyrimidine heterocycle were designed and synthesized as Wee1 kinase inhibitors. These compounds demonstrated good potency in enzymatic assays and showed strong proliferation inhibition against certain cancer cell lines. bioworld.com

CK2: Casein Kinase 2 (CK2) is a constitutively active kinase that is upregulated in many cancers. While many CK2 inhibitors are ATP-competitive, there is significant interest in developing more selective allosteric inhibitors. nih.gov Research into azolo[1,5-a]pyrimidines, which are structurally related to pyridopyrimidines, has yielded compounds with potent inhibitory activity against protein kinase CK2. nih.gov

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is genetically linked to Parkinson's disease, and its inhibition is a potential therapeutic strategy. ontosight.aidovepress.com The 7H-pyrrolo[2,3-d]pyrimidine scaffold, inspired by the type I LRRK2 inhibitor PF-360, has been used to develop novel type II kinase inhibitors that target the inactive conformation of LRRK2. ontosight.ai These efforts have produced potent and selective LRRK2 inhibitors. dovepress.com

Table 1: Inhibitory Activity of Pyridopyrimidine Analogues Against Specific Kinases

Anti-Inflammatory Activities and Immunomodulation

The pyrido[2,3-d]pyrimidine scaffold and its analogues have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are largely attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. acs.org The development of novel anti-inflammatory agents with improved selectivity and reduced toxicity remains a major focus of research, driven by the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs) and Coxibs.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrimidine (B1678525) derivatives are linked to their ability to suppress the expression and activity of critical inflammatory mediators. acs.org This includes the inhibition of pro-inflammatory cytokines, such as various interleukins (ILs) and Tumor Necrosis Factor-α (TNF-α), as well as key signaling pathways like Nuclear Factor-κB (NF-κB). acs.org The NF-κB pathway is considered a prototypical proinflammatory signaling route that regulates the expression of numerous inflammatory genes. acs.org

Kinase inhibition is a primary mechanism through which pyridopyrimidine analogues exert these effects. For instance, the inhibition of SYK, a key component in immune receptor signaling, can modulate inflammatory responses. ontosight.ai Research on morpholinopyrimidine derivatives has shown they can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophage cells, demonstrating a clear modulation of inflammatory pathways. mdpi.com Similarly, inhibiting ZAP-70 interferes with T-cell activation and the production of inflammatory cytokines like IFN-γ and IL-17A, which are crucial in autoimmune inflammatory responses. nih.govdovepress.com

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-1, COX-2)

A key mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (B1171923) (PGE₂), key mediators of inflammation, pain, and fever. acs.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and significantly upregulated during inflammation.

Several studies have highlighted the potential of pyridopyrimidine and related pyrimidine derivatives as selective COX-2 inhibitors. The goal is to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. One study detailed novel pyridopyrimidinone derivatives that showed distinct and potent inhibition of COX-2. Specifically, compounds featuring a 4-hydroxy or 4-methoxy phenyl group demonstrated significant COX-2 inhibitory activity, with some derivatives proving more potent and selective than the reference drug celecoxib. patsnap.com Another study synthesized a series of pyridopyrimidinones and found that compounds with an ethyl pyridopyrmidinone-benzoate structure showed superior inhibitory activity against carrageenan-induced edema compared to celecoxib, with several candidates exhibiting potent COX-2 inhibition with IC₅₀ values lower than 1 µM.

Table 2: COX-2 Inhibitory Activity of Pyridopyrimidine Analogues

Therapeutic Potential in Inflammatory Skin Disorders

The demonstrated ability of pyridopyrimidine analogues to inhibit key kinases and inflammatory mediators suggests their therapeutic potential for chronic inflammatory skin diseases such as psoriasis and cutaneous lupus erythematosus (CLE). nih.govnih.govacs.org

Psoriasis is a T-cell-mediated autoimmune disease where targeting kinases like ZAP-70 is a promising strategy. nih.govacs.org ZAP-70 is crucial for T-cell activation, and its inhibition can suppress inflammatory cytokine production. nih.gov A topical ZAP-70 inhibitor, RDN2150, was shown to be significantly effective in an imiquimod-induced psoriasis mouse model, relieving skin lesions and reducing inflammation. nih.govdovepress.com Given that pyridopyrimidine derivatives have been developed as ZAP-70 inhibitors, this highlights a direct path for their application in psoriasis. patsnap.com

Similarly, Spleen Tyrosine Kinase (SYK) is strongly expressed by immune cells and keratinocytes in the skin lesions of patients with CLE. nih.gov Inhibition of SYK has been shown to decrease the expression of pro-inflammatory cytokines in keratinocytes, making it a potential drug target for CLE and related skin disorders. nih.gov Since potent and selective SYK inhibitors have been developed from pyrimidine-based scaffolds, this represents another avenue for the treatment of inflammatory skin conditions. nih.gov Furthermore, the inhibition of the COX-2 enzyme, a known activity of some pyridopyrimidine derivatives, is also being explored as a therapeutic strategy for psoriasis. mdpi.com

Antimicrobial Activity Evaluation

The pyridopyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological potential, including antimicrobial properties. Analogues of this compound have been investigated for their efficacy against a range of microbial pathogens.

Antibacterial Efficacy Studies

The antibacterial potential of pyrimidine derivatives has been explored against various bacterial strains. While direct studies on this compound are limited, research on analogous structures provides insight into their antibacterial action. For instance, certain pyrimidine analogues have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes or interference with cellular processes. Research into related fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, has identified compounds that suppress bacterial growth by targeting specific enzymes like QcrB, which is involved in the electron transport chain. ucl.ac.uk Modifications to the pyrimidine core and its substituents play a crucial role in determining the spectrum and potency of antibacterial activity.

Antifungal Efficacy Studies

Analogues of the pyrimidine class have been evaluated for their effectiveness against various fungal pathogens. For example, the pyrimidine analog flucytosine (5-FC) has historically been used in treating mycoses. nih.gov More recent studies have investigated other pyrimidine derivatives, such as carmofur (B1668449), for their in vitro inhibitory activity against agents of chromoblastomycosis and pheohyphomycosis. nih.gov These studies often determine the minimum inhibitory concentration (MIC) to quantify antifungal potency. Research has shown that carmofur exhibits a higher selectivity index compared to flucytosine against certain dematiaceous fungi. nih.gov Furthermore, synergistic interactions have been observed when pyrimidine analogues are combined with other antifungal drugs like itraconazole (B105839) and amphotericin B, suggesting potential for combination therapies to combat fungal infections. nih.gov The development of resistance, however, remains a concern, as has been observed with repeated exposure to subinhibitory concentrations of some pyrimidine analogues in vitro. nih.gov

Antiviral Activity (e.g., Hepatitis C Virus)

The pyrido[2,3-d]pyrimidine scaffold and its bioisosteres, such as pyrrolo[2,3-d]pyrimidines, have emerged as a promising class of antiviral agents. Research has specifically targeted their activity against the Hepatitis C Virus (HCV). HCV features a viroporin called p7, an ion channel essential for the virus, which has become a target for drug discovery. researchgate.net Rationally designed inhibitors based on related scaffolds have shown potential in blocking this channel. researchgate.net

Furthermore, studies on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides, which are structurally related to pyridopyrimidines, have demonstrated anti-HCV activity. nih.gov The antiviral efficacy and cytotoxicity of these compounds are evaluated in preclinical models to determine their therapeutic potential. nih.gov Beyond HCV, analogues based on the 7H-pyrrolo[2,3-d]pyrimidine core have also been identified as promising inhibitors of other flaviviruses, such as Zika virus (ZIKV) and Dengue virus (DENV). nih.gov These findings suggest that the broader class of compounds, including pyridopyrimidine derivatives, could act as a valuable chemotype for the development of new antiviral agents against a range of viruses. nih.gov

Other Pharmacological Investigations

Beyond their antimicrobial properties, analogues of this compound have been investigated for other significant pharmacological activities, including the treatment of parasitic diseases like malaria and tuberculosis.

Antimalarial Activity

The quinoline (B57606) nucleus, particularly the 7-chloro-4-aminoquinoline core found in chloroquine, is a foundational scaffold in antimalarial drug development. nih.govnih.gov This core structure shares similarities with the 7-chloropyrido[2,3-d]pyrimidine (B13010635) system. Research has focused on modifying the 4-aminoquinoline (B48711) structure to overcome widespread drug resistance in Plasmodium falciparum. nih.gov Studies on hybrids combining the 4-aminoquinoline moiety with other heterocyclic systems, such as triazolopyrimidines, have yielded compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

These hybrid molecules often exhibit a multi-targeted approach, inhibiting the parasite's heme detoxification process (hemozoin formation) and targeting essential parasitic enzymes like P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov The strategic combination of these pharmacophores aims to enhance efficacy and circumvent existing resistance mechanisms. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline-Triazolopyrimidine Hybrids

CompoundP. falciparum 3D7 IC₅₀ (µM)P. falciparum W2 IC₅₀ (µM)
Chloroquine0.0190.45
Hybrid A0.0450.098
Hybrid B0.0210.043
Hybrid C0.0330.067

**Data is illustrative and based on findings for related hybrid compounds.

Antitubercular Activity

The pyrimidine motif is present in several compounds that have advanced to clinical trials for tuberculosis (TB), highlighting its importance in anti-TB drug discovery. nih.gov Analogues of pyridopyrimidines and other fused pyrimidine systems have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). ucl.ac.uknih.gov

Research into pyrazolylpyrimidinones, for example, has identified compounds with significant Mtb activity. nih.gov Structure-activity relationship (SAR) studies have revealed that specific structural features, such as the pyrimidinone amide and the nature of substituents on the heterocyclic rings, are essential for potency. nih.gov Some pyrimidine derivatives have also shown synergistic effects when combined with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin, potentially enhancing treatment efficacy. bohrium.com These findings underscore the potential of developing pyridopyrimidine-based compounds as novel agents to combat the global health threat of tuberculosis. nih.govbohrium.com

Table 2: Antitubercular Activity of Selected Pyrimidine Analogues

CompoundTarget OrganismMIC (µg/mL)
Compound XM. tuberculosis H37Ra>100
Compound YM. tuberculosis H37Ra50
Compound ZM. tuberculosis H37Ra12.5

**Data is illustrative and based on findings for related pyrimidine analogues.

Anti-HIV Research

Analogues of this compound have been investigated for their potential as anti-HIV agents. Research in this area has explored how modifications to the core structure can influence antiviral activity. For instance, dioxolane nucleoside analogues have shown promise as anti-HIV agents, with some demonstrating activity against drug-resistant strains of the virus. nih.gov

One area of focus has been the synthesis of prodrugs to enhance the pharmacological profiles of these compounds. For example, prodrugs of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) have been synthesized and evaluated for their anti-HIV activity. nih.gov Modifications at the C6 position of the purine ring in DAPD prodrugs led to a several-fold increase in anti-HIV activity in primary human lymphocytes (PBM cells) without a corresponding increase in cytotoxicity. nih.gov The introduction of alkyl amino groups at this position was particularly effective, with one analogue, (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, being 17 times more potent than the parent compound, DAPD. nih.gov

Additionally, 5'-l-valyl DAPD and organic acid salts of DAPD also demonstrated enhanced anti-HIV activity compared to DAPD itself. nih.gov These findings highlight the potential of the pyrido[2,3-d]pyrimidine scaffold in the development of new anti-HIV therapies.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc-dependent metalloenzyme that plays a crucial role in the biosynthesis of N-acylethanolamides, a class of lipid signaling molecules. The lack of potent and selective inhibitors for NAPE-PLD has been a significant barrier to understanding its physiological and pathological roles. nih.gov

Research has identified certain symmetrically substituted dichlorophenes as potent inhibitors of NAPE-PLD. nih.gov Two such compounds, hexachlorophene (B1673135) and bithionol (B75329), exhibited IC50 values of approximately 2 μM. nih.gov These compounds demonstrated noncompetitive inhibition, altering the Vmax but not the Km of the enzyme. nih.gov The inhibition by one of these compounds was found to be reversible, while the other showed tight binding or a potentially covalent interaction. nih.gov

The selectivity of these inhibitors is a key aspect of their potential utility. Both hexachlorophene and bithionol showed significant selectivity for NAPE-PLD over other lipases, such as Streptomyces chromofuscus PLD and serum lipase, as well as another zinc metalloenzyme, carbonic anhydrase. nih.gov

Tubulin Polymerization Inhibition

While direct research on this compound as a tubulin polymerization inhibitor is not extensively documented in the provided context, the broader class of pyrido[2,3-d]pyrimidines has been investigated for various biological activities, including anticancer effects which can sometimes be mediated through tubulin inhibition. Further research is needed to specifically elucidate the role, if any, of this compound and its close analogues in the inhibition of tubulin polymerization.

Antagonism of Human Chemokine Receptor CXCR2

The human chemokine receptor CXCR2 is a key mediator in inflammatory responses and has been implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer. nih.govnih.gov Consequently, CXCR2 antagonism is considered a promising therapeutic strategy.

A pyrido[3,4-d]pyrimidine (B3350098) analogue was previously identified as a potent CXCR2 antagonist with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies aimed to explore and improve upon the antagonistic potency of this scaffold. nih.gov However, systematic structural modifications of the substitution pattern of the pyrido[3,4-d]pyrimidine core largely resulted in a loss of CXCR2 antagonism. nih.gov The notable exception was a 6-furanyl-pyrido[3,4-d]pyrimidine analogue, which retained a similar level of antagonistic potency to the original hit compound. nih.govnih.gov These findings underscore the sensitivity of the CXCR2 receptor to the substitution pattern on the pyrido[3,4-d]pyrimidine scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of dTMP and is a well-established target for anticancer agents. nih.gov Both classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold have been designed and evaluated as DHFR inhibitors. nih.gov

One such classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, was found to be a potent dual inhibitor of human thymidylate synthase (TS) and human DHFR, with IC50 values of 90 nM and 420 nM, respectively. nih.gov This indicates that modifications to the pyrrolo[2,3-d]pyrimidine core can yield compounds with potent inhibitory activity against key enzymes in nucleotide biosynthesis.

In the realm of nonclassical inhibitors, 2,4-diaminopyrido[3,2-d]pyrimidines have been synthesized and tested against DHFR from various species, including Pneumocystis carinii and Toxoplasma gondii. nih.gov For instance, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine demonstrated high potency against T. gondii DHFR with an IC50 of 0.0047 µM. nih.gov Another analogue, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, was a potent inhibitor of P. carinii DHFR with an IC50 of 0.022 µM. nih.gov These studies highlight the versatility of the pyridopyrimidine scaffold in designing selective DHFR inhibitors for various therapeutic targets.

Enzyme Inhibition Beyond Kinases

The inhibitory activity of pyrido[2,3-d]pyrimidine analogues extends beyond kinases to other enzyme families. As discussed previously, specific analogues have shown potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a zinc-dependent metalloenzyme. nih.gov Symmetrically substituted dichlorophenes, for example, were identified as potent and selective inhibitors of NAPE-PLD. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Features for Biological Activity

The biological activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives is intrinsically linked to specific structural features that allow them to interact with biological targets, often the ATP-binding sites of protein kinases. mdpi.com The core pharmacophore generally consists of the flat, heteroaromatic pyridopyrimidine ring system, which can mimic the adenine (B156593) base of ATP. nih.gov Key interaction points often involve hydrogen bond donors and acceptors on the pyrimidine (B1678525) ring.

Positional and Substituent Effects on Bioactivity Profiles

The bioactivity of the 7-chloropyrido[2,3-d]pyrimidin-4-ol scaffold can be finely tuned by introducing various substituents at different positions. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

C-4 Position Modifications and their Influence

The C-4 position of the pyridopyrimidine ring system is a critical site for modulating biological activity. Modifications at this position can significantly impact the compound's interaction with its biological target. mdpi.com

Research has shown that introducing various substituents at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones can drastically alter their biological activity against certain tyrosine kinases, including ZAP-70. mdpi.com The introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups at this position has been explored. mdpi.com These modifications, achieved through transition-metal-catalyzed coupling reactions, have expanded the chemical space and allowed for the targeting of kinases that were previously unresponsive. mdpi.com

For example, in a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives, palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position were employed to generate a library of compounds. nih.gov This led to the discovery of derivatives with selective activity against breast and renal cancer cell lines. nih.gov The nature of the substituent at C-4, whether it's an amino group or a larger aryl moiety, directly influences the binding affinity and selectivity. mdpi.comnih.gov

Table 1: Impact of C-4 Substitutions on Biological Activity
Parent Scaffold C-4 Substituent Target/Activity Key Finding Reference
Pyrido[2,3-d]pyrimidin-7(8H)-oneN-alkyl, N-aryl, O-aryl, S-aryl, Aryl, ArylethynylZAP-70 KinaseIntroduction of diverse substituents at C-4 can significantly increase biological activity against previously untargetable kinases. mdpi.com
Pyrido[3,4-d]pyrimidin-2-amineVarious (via cross-coupling and SNAr)Anticancer (Breast and Renal Cancer Cell Lines)C-4 modifications led to compounds with highly selective inhibitory effects against specific cancer cell lines. nih.gov
Pyrido[2,3-d]pyrimidine4-propylpiperazin-1-ylCCR4 AntagonistThe specific piperazine (B1678402) substituent at C-4 contributed to potent CCR4 antagonism. nih.gov

C-5 Position Modifications and their Role

In the development of tyrosine kinase inhibitors, the nature of the substituent at the C-5 position has been shown to be important. For instance, in a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, modifications at C-5, in conjunction with other substitutions, were crucial for achieving nanomolar activity as BCR inhibitors. mdpi.com The synthesis of these compounds often involves the construction of the pyridone ring from a preformed pyrimidine, where the C-5 substituent of the final product originates from the starting materials. nih.govmdpi.com

C-7 Position Modifications

The C-7 position, bearing the chloro substituent in the parent compound, is another key site for synthetic modification to modulate biological activity.

In a study focused on developing PI3K/mTOR inhibitors, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized with chemical diversity introduced at the C-7 position, while keeping the C-2 and C-4 substituents constant. researchgate.netresearchgate.net This systematic modification allowed for a better understanding of the molecular determinants for PI3K selectivity versus dual PI3K/mTOR activity. researchgate.net Certain substituents at the C-7 position were found to enhance the inhibitory efficiency on the kinases compared to the 2,4-disubstituted parent compounds. researchgate.net

Table 2: Influence of C-7 Substitutions on Kinase Inhibition
Parent Scaffold C-7 Substituent Target Effect on Activity Reference
2,4-disubstituted pyrido[3,2-d]pyrimidineVariousPI3K/mTORSome C-7 substituents improved inhibitory efficiency compared to the reference compounds. researchgate.netresearchgate.net

C-8 Position Modifications

While less frequently discussed in the context of this compound itself, modifications at the corresponding nitrogen position in related scaffolds are known to be important. For example, in pyrrolo[2,3-d]pyrimidine derivatives, the substituent on the pyrrole (B145914) nitrogen (analogous to the N-8 position) is a key determinant of activity against protein kinase B (PKB). google.com

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms (conformation and stereochemistry) is a critical factor in the SAR of pyridopyrimidine derivatives. The planarity of the fused ring system is a key feature, but the substituents at various positions can adopt different spatial orientations, influencing how the molecule fits into a binding pocket.

For flexible substituents, the preferred conformation can be crucial for optimal interaction with the target. While specific conformational analysis studies on this compound are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that bulky groups or those capable of forming intramolecular hydrogen bonds can restrict conformational freedom and potentially enhance binding affinity.

Stereochemistry becomes particularly important when chiral centers are introduced through substitutions. Although the core pyridopyrimidine ring is achiral, the introduction of chiral side chains can lead to enantiomers with significantly different biological activities. This is a well-established principle in drug design, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even contribute to side effects.

Optimization of Potency, Selectivity, and Efficacy in Chemical Series

The development of potent, selective, and efficacious drug candidates from a lead compound like this compound is a meticulous process of iterative design, synthesis, and biological evaluation. Key strategies involve modifying various positions on the pyrido[2,3-d]pyrimidine ring system to fine-tune its interactions with the target protein while minimizing off-target effects.

Optimization of Potency:

The potency of a compound, typically measured by its half-maximal inhibitory concentration (IC50), is a primary focus of optimization. For pyrido[2,3-d]pyrimidine-based inhibitors, potency can be significantly enhanced by introducing substituents that form key interactions with the amino acid residues in the ATP-binding pocket of the target kinase.

For instance, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives, the introduction of a methyl group at the C-5 position was found to be crucial for achieving high potency against cyclin-dependent kinase 4 (Cdk4). nih.gov Further optimization of the substituent at the C-2 position of the pyrimidine ring can also lead to a significant increase in potency. Research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as epidermal growth factor receptor (EGFR) inhibitors demonstrated that specific substitutions can lead to compounds with nanomolar inhibitory activities. nih.gov For example, a derivative, compound 8a , showed an IC50 of 0.099 µM against EGFRWT. nih.gov

The following table illustrates how modifications to the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold can impact cytotoxic activity against various cancer cell lines.

CompoundModificationA-549 (IC50 µM)PC-3 (IC50 µM)HCT-116 (IC50 µM)MCF-7 (IC50 µM)
8a Tetracyclic derivative16.210.1219.3421.45
8b Tetracyclic derivative1612.3421.6523.55
8d Tetracyclic derivative7.235.3410.4312.87
9a 2-hydrazino derivative>100>100>100>100
12b Thiazolyl derivative23.4520.1125.4329.87
Data sourced from a study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov

Optimization of Selectivity:

Achieving selectivity is paramount in drug design to minimize off-target effects and associated toxicities. The pyrido[2,3-d]pyrimidine scaffold has been a subject of extensive research to enhance its selectivity for specific kinases.

A notable example is the optimization of pyrido[2,3-d]pyrimidin-7-ones to be selective inhibitors of Cdk4. It was discovered that the introduction of a methyl group at the C-5 position conferred excellent selectivity for Cdk4 over other cyclin-dependent kinases and representative tyrosine kinases. nih.gov In another study focusing on NUAK1 inhibitors, modifications to the ring fused to the amino-pyrimidine core and substituents in the adjacent hydrophobic pocket were explored to improve selectivity against other AMPK-related kinases. nih.gov For example, changing the core to a 5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine scaffold appeared to eliminate activity against CDK2 while retaining potency for CDK4 and CDK6. nih.gov

The table below shows the inhibitory activity and selectivity of different pyrido[2,3-d]pyrimidin-7(8H)-one derivatives against NUAK1 and related kinases.

CompoundCore ScaffoldNUAK1 IC50 (nM)MARK3 IC50 (nM)
3 Pyrido[2,3-d]pyrimidin-7(8H)-one100320
4 5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine20250
5 N-isopropyl analogue of 415300
6 Dimethylpyrimidooxazinone>1000>1000
Data adapted from a study on NUAK1 inhibitors. nih.gov

Optimization of Efficacy:

Efficacy refers to the ability of a drug to produce the desired therapeutic effect in a biological system. For anticancer agents, this often translates to the induction of apoptosis (programmed cell death) or inhibition of tumor growth in vivo.

In the development of pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors, researchers found that certain modifications led to compounds with potent cytotoxic activity and the ability to induce apoptosis in cancer cells. nih.gov For example, compound 4 from this series not only showed a potent IC50 of 11.4 nM against PIM-1 kinase but also significantly increased apoptosis in MCF-7 breast cancer cells. nih.gov Another study on pyrido[2,3-d]pyrimidin-7-one derivatives as ENPP1 inhibitors led to the identification of a compound (31 ) that demonstrated in vivo efficacy in a mouse model of triple-negative breast cancer. nih.gov

The following table summarizes the PIM-1 kinase inhibitory activity and cytotoxic effects of selected pyrido[2,3-d]pyrimidine derivatives.

CompoundPIM-1 IC50 (nM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
4 11.40.571.13
10 17.22.453.11
11 >1001.310.99
Data from a study on bioactive pyrido[2,3-d]pyrimidine derivatives. nih.gov

Computational Chemistry and Molecular Modeling in Research on 7 Chloropyrido 2,3 D Pyrimidin 4 Ol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. This method is crucial for understanding the structural basis of inhibition and guiding the design of more potent molecules.

Docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have been instrumental in elucidating their mechanism of action against various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives of the closely related pyrido[2,3-d]pyrimidin-4(3H)-one have been designed and docked into the ATP-binding sites of both wild-type (WT) and mutant Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers. nih.gov These studies predict the binding affinity, often expressed as a docking score or binding energy, and reveal the most stable conformation of the compound within the active site. nih.govrsc.org

In one study, a series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and showed promising inhibitory activity against EGFR. Molecular docking confirmed that the compounds fit well within the adenine-binding pocket of both wild-type (PDB: 4HJO) and mutant (PDB: 3W2O) EGFR. nih.gov Similarly, docking of pyrido[2,3-d]pyrimidin-7-one based inhibitors into the active site of Receptor-Interacting Protein Kinase-2 (RIPK2), a target for inflammatory conditions, helped to rationalize their potent inhibitory activity. nih.gov These predictive models are essential for prioritizing compounds for synthesis and biological testing.

Beyond predicting affinity, docking reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that anchor the ligand in the target's binding pocket. For kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, a common and critical interaction is the formation of one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal domains. researchgate.net

For example, docking studies of pyrido[2,3-d]pyrimidin-7-one inhibitors in Cyclin-Dependent Kinase 4 (CDK4) and RIPK2 showed hydrogen bonding between the pyrimidine (B1678525) N(3) and the backbone NH of hinge residues like Alanine 135 (in a NUAK1 model) and Glycine 605 (in Mps1). researchgate.netnih.gov Other key interactions often observed include:

Hydrophobic interactions: With residues such as Valine, Leucine, Isoleucine, and Alanine that line the ATP binding pocket. nih.govresearchgate.net

Specific contacts: Docking of a potent pyrido[2,3-d]pyrimidine-based inhibitor into a homology model of Pneumocystis jirovecii Dihydrofolate Reductase (pjDHFR) explained its high potency and selectivity through specific interactions within the enzyme's active site. nih.gov

Gatekeeper residue interactions: The region near the gatekeeper residue and the αC-helix is often critical for achieving potent inhibition. nih.gov

Target ProteinLigand ScaffoldKey Interacting ResiduesType of InteractionReference
EGFR Pyrido[2,3-d]pyrimidin-4(3H)-oneHinge RegionHydrogen Bonding nih.gov
CDK2 4-Aminopyrido[2,3-d]pyrimidineVal 64, Phe 80, Leu 134Hydrophobic Interactions researchgate.net
PIM-1 Kinase Pyrido[2,3-d]pyrimidineLys 67Hydrogen Bonding rsc.org
RIPK2 Pyrido[2,3-d]pyrimidin-7-oneSer25 (Glycine-rich loop)Hydrogen Bonding nih.gov
Mps1 Pyrido[3,4-d]pyrimidine (B3350098)Gly605, Val539, Ala551Hydrogen Bonding, Hydrophobic nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrido[2,3-d]pyrimidine family, QSAR has been used to identify the key structural features that govern their inhibitory potency against targets like CDK4. nih.gov

In a representative study on pyrido[2,3-d]pyrimidin-7-one derivatives as CDK4 inhibitors, several QSAR techniques were employed, including 2D autocorrelation and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

2D Autocorrelation identified atomic properties relevant for interaction with the CDK4 active site. nih.gov

CoMFA and CoMSIA generated 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would increase or decrease the inhibitory activity. The results indicated a strong correlation between the activity of the compounds and the electrostatic and hydrophobic fields around them. nih.gov

Another QSAR study on 77 pyrido[2,3-d]pyrimidine derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) also yielded a robust model, further demonstrating the utility of this approach for designing potent inhibitors. ijddd.com These models not only predict the activity of new, unsynthesized compounds but also provide crucial insights for rational drug design. ijddd.comjapsonline.com

QSAR ModelStatistical ParameterValueSignificanceReference
MFA for FGFR1 Inhibitors Conventional r²0.920High correlation between predicted and observed activity for the training set. ijddd.com
Cross-validated r² (q²)0.884Good internal predictive ability of the model. ijddd.com
CoMSIA for CDK4 Inhibitors -CoMSIA produced significantly better results than CoMFA. nih.gov
3D-QSAR for CDK4 Inhibitors R²(test)-The 3D-QSAR model showed better predictive ability than the 2D model. japsonline.com

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of virtual compounds to identify new molecules that match the model and are therefore likely to be active. mdpi.com

This approach has been successfully applied to the pyrido[2,3-d]pyrimidine scaffold. In one study, a pharmacophore model was developed and used for the virtual screening of a database to identify novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of human thymidylate synthase (hTS), an enzyme involved in DNA synthesis. nih.govresearchgate.net Similarly, pharmacophore models have been built for CDK2 inhibitors, allowing researchers to identify key binding features and orientations within the kinase active site. researchgate.net This combination of pharmacophore modeling and virtual screening is a powerful and efficient strategy for hit identification in the early stages of drug discovery. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational stability of the complex, the flexibility of the protein, and the kinetics of binding.

MD simulations have been used to validate the binding modes of pyrido[2,3-d]pyrimidine-based inhibitors and assess the stability of their interactions. For example, a 1000 ns MD simulation was performed on newly designed pyrido[2,3-d]pyrimidine derivatives in complex with hTS, confirming that the identified ligands formed stable interactions with key catalytic residues like Cys195. nih.govresearchgate.net In another study on pyrrolo[2,3-d]pyrimidine inhibitors of P21-activated kinase 4 (PAK4), MD simulations revealed how different substituents affected the inhibitor's orientation and interactions within the hinge region. mdpi.com By calculating binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), MD simulations can provide a more accurate estimation of binding affinity than docking alone, helping to understand why one inhibitor is more potent than another. nih.gov

In Silico Prediction of Potential Biological Targets and Pathways

In addition to designing inhibitors for a known target, computational methods can be used in reverse to identify potential biological targets for a given compound. This process, known as in silico target fishing or reverse screening, involves docking a molecule of interest against a large library of protein structures. nih.gov

For a scaffold like 7-Chloropyrido[2,3-d]pyrimidin-4-ol, target fishing could reveal previously unknown kinase targets or even non-kinase proteins, thereby identifying opportunities for drug repurposing or flagging potential off-target effects. The broad bioactivity of the pyrido[2,3-d]pyrimidine scaffold, which has been shown to inhibit a range of kinases including EGFR, CDK, PIM-1, RIPK2, and FGFR, underscores its multi-targeting potential, which can be systematically explored using these in silico prediction methods. nih.govdoaj.orgrsc.org This approach is invaluable for elucidating a compound's mechanism of action and understanding its broader biological profile. nih.gov

Future Perspectives and Translational Research Directions for 7 Chloropyrido 2,3 D Pyrimidin 4 Ol

Development of Next-Generation Analogues with Enhanced Profiles

The development of next-generation analogues of 7-Chloropyrido[2,3-d]pyrimidin-4-ol is centered on strategic structural modifications to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have provided critical insights, guiding the rational design of new derivatives.

Key strategies include:

Expansion of the Core Structure: Creating tetracyclic systems from the pyrido[2,3-d]pyrimidin-4(3H)-one core has been shown to favorably impact anticancer activity. For instance, the synthesis of 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives has yielded compounds with potent cytotoxic activity against lung cancer cell lines. nih.gov

Substitution Pattern Modification: The introduction of specific functional groups at various positions on the bicyclic ring has a significant effect on biological activity. Studies have shown that an electron-donating group, such as a methoxy group (OCH3), can be beneficial for activity. nih.gov Conversely, converting a thioxo group to a hydrazide moiety has been found to significantly enhance anti-hepatic cancer activity, likely due to the hydrophilic and electron-rich nature of the hydrazide. nih.gov

Target-Specific Modifications: For analogues targeting specific enzymes like cyclin-dependent kinases (CDKs), subtle modifications can confer remarkable selectivity. The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template is sufficient to grant excellent selectivity for Cdk4 over other CDKs and tyrosine kinases. nih.gov

These synthetic efforts aim to produce analogues with enhanced profiles, such as dual inhibitors that can target multiple signaling pathways simultaneously, a promising strategy to overcome drug resistance.

Exploration of Novel Therapeutic Indications and Disease Models

While the primary focus for pyrido[2,3-d]pyrimidine (B1209978) derivatives has been oncology, their inherent biological versatility suggests potential in a variety of other therapeutic areas. The core structure is known to interact with numerous biological targets, opening avenues for new clinical applications.

Established and Emerging Targets: The pyrido[2,3-d]pyrimidine scaffold has been successfully used to develop inhibitors for a range of protein kinases critical to cancer progression. nih.gov These include:

Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov

Cyclin-Dependent Kinases (CDK4/CDK6) nih.govnih.govresearchgate.net

PIM-1 Kinase rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mdpi.com

Human Epidermal Growth Factor Receptor 2 (HER-2) mdpi.com

Dihydrofolate Reductase (DHFR) mdpi.comrsc.org

Disease Models for Future Research: Translational research will depend on the use of relevant disease models. In vitro studies have utilized a broad panel of human cancer cell lines, providing a foundation for further investigation.

Table 1: Cancer Cell Lines Used in the Evaluation of Pyrido[2,3-d]pyrimidine Derivatives

Cell Line Cancer Type Reference
A-549 Lung Cancer nih.govresearchgate.net
PC-3 Prostate Cancer nih.govresearchgate.net
HCT-116 Colon Cancer nih.govmdpi.com
MCF-7 Breast Cancer nih.govmdpi.com
HepG2 Liver Cancer mdpi.comnih.govmdpi.com

Beyond cancer, the documented activity of this class of compounds as anti-inflammatory, antiviral, and antimicrobial agents suggests that future research could explore their efficacy in models of chronic inflammatory diseases, viral infections, and drug-resistant bacterial infections. nih.govmdpi.com

Advanced Pharmacological Evaluation (In Vitro and In Vivo)

A comprehensive pharmacological assessment is crucial for translating promising analogues from the laboratory to the clinic. This involves a tiered approach, starting with robust in vitro assays and progressing to informative in vivo models.

In Vitro Evaluation: Advanced in vitro studies for pyrido[2,3-d]pyrimidine derivatives have moved beyond simple cytotoxicity assays to elucidate specific mechanisms of action. Common evaluations include:

Enzymatic Assays: To determine the inhibitory concentration (IC50) against purified target kinases like EGFR, CDK4, and PIM-1. nih.govnih.govrsc.org

Cell Viability Assays: Using methods like the MTT assay to quantify the anti-proliferative effects on various cancer cell lines. mdpi.com

Apoptosis Induction: Measuring the activation of key apoptotic proteins, such as caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 to confirm that the compounds induce programmed cell death. researchgate.netnih.gov

Cell Cycle Analysis: Employing flow cytometry to determine if the compounds cause cell cycle arrest at specific phases (e.g., G1 or G2/M), which is a characteristic of CDK inhibitors. nih.govrsc.org

In Vivo Evaluation: Promising candidates from in vitro testing are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-organism context. For pyrido[2,3-d]pyrimidine analogues, this has included:

Xenograft Models: Human tumor cells are implanted in immunocompromised mice to evaluate the antitumor activity of the compounds. Derivatives have shown significant efficacy in reducing tumor growth in human breast carcinoma (MDA-MB-435) and liver cancer xenograft models. nih.govnih.gov One study on a related pyrido[3,4-d]pyrimidine (B3350098) reported the complete inhibition of a breast tumor xenograft. nih.gov

Pharmacokinetic Profiling: Studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds. A novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative was found to exhibit a favorable pharmacokinetic profile in animal models, a critical step for drug development. nih.gov

Combination Therapies and Synergistic Drug Action

The complexity and adaptability of diseases like cancer often necessitate treatment with multiple therapeutic agents. Combination therapy can enhance efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of individual agents. The development of pyrido[2,3-d]pyrimidine derivatives is well-suited for this approach.

One prominent example from this class is Palbociclib, a selective inhibitor of CDK4 and CDK6. It is used as part of an endocrine-based combination therapy to treat specific types of advanced or metastatic breast cancer. mdpi.com This clinical application validates the potential of the pyridopyrimidine scaffold in combination regimens.

Future strategies may involve:

Combining with Standard Chemotherapy: Assessing the synergistic effects of novel pyrido[2,3-d]pyrimidine analogues with established cytotoxic agents.

Dual-Target Inhibition: Designing single molecules that inhibit two distinct but related targets, such as the simultaneous targeting of EGFR and HER2 or EGFR and VEGFR-2. mdpi.comrsc.org This "single-molecule combination therapy" is an efficient strategy to block multiple oncogenic signaling pathways.

Overcoming Resistance: Using pyrido[2,3-d]pyrimidine-based kinase inhibitors to re-sensitize tumors that have developed resistance to other targeted therapies. For example, derivatives have been specifically designed to inhibit mutant forms of EGFR that are resistant to first-generation inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. For the development of this compound analogues, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models identify the key structural features of the pyrido[2,3-d]pyrimidine scaffold that are essential for high biological activity, providing a roadmap for designing more potent inhibitors.

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the antimalarial or anticancer activity of novel, untested analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific kinase and favorable ADME characteristics.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those that are most likely to bind to a biological target, such as the ATP-binding site of a protein kinase.

By integrating these computational approaches, researchers can explore a much larger chemical space and focus experimental efforts on the most promising candidates, enhancing the efficiency and success rate of discovering the next generation of pyrido[2,3-d]pyrimidine-based therapeutics.

常见问题

Q. Advanced Research Focus

  • Docking studies : Predict binding modes to targets like AAK1/GAK kinases, which are critical for antiviral activity .
  • DFT calculations : Assess electronic effects of substituents (e.g., chloro vs. methoxy groups) on reactivity .
  • QSAR models : Correlate logP and polar surface area with antimicrobial potency .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced Research Focus

  • Low yields in chlorination : Optimize stoichiometry (e.g., 1.2–1.5 eq PCl5) and monitor reaction progress via TLC .
  • Byproduct formation : Use scavengers like polymer-supported triphenylphosphine to remove excess reagents .
  • Thermal instability : Conduct reactions under inert atmospheres (N2/Ar) to prevent decomposition .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • Acidic conditions : The hydroxyl group at position 4 undergoes protonation below pH 3, altering solubility .
  • Thermal degradation : Store at −20°C in anhydrous DMSO to prevent ring-opening reactions .

What methodologies validate the compound’s purity for in vivo studies?

Q. Basic Research Focus

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

How are conflicting NMR assignments resolved for structurally similar derivatives?

Q. Advanced Research Focus

  • 2D NMR (COSY, NOESY) : Differentiate between C7 and C8 substituents in pyrido[2,3-d]pyrimidin-4-ol isomers .
  • Isotopic labeling : Synthesize 13C-labeled analogs to trace carbon connectivity .

What are emerging applications in antiviral research, and how are efficacy studies designed?

Q. Advanced Research Focus

  • Dengue virus inhibition : Screen against NS5 polymerase using plaque reduction neutralization tests (PRNT50) .
  • Mechanistic studies : Employ time-of-addition assays to determine if the compound targets viral entry or replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloropyrido[2,3-D]pyrimidin-4-OL
Reactant of Route 2
Reactant of Route 2
7-Chloropyrido[2,3-D]pyrimidin-4-OL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。